molecular formula C4H12OSn B1256400 1-Stannylbutan-2-ol

1-Stannylbutan-2-ol

Cat. No.: B1256400
M. Wt: 194.85 g/mol
InChI Key: ZWLBXVNTGOKRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stannylbutan-2-ol is an organotin compound characterized by a butan-2-ol backbone substituted with a stannyl (-SnR₃) group at the 1-position. Organotin compounds like this are notable for their applications in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling) and as catalysts or stabilizers in polymer chemistry. The presence of tin introduces unique reactivity and toxicity profiles compared to purely organic alcohols.

Properties

Molecular Formula

C4H12OSn

Molecular Weight

194.85 g/mol

IUPAC Name

1-stannylbutan-2-ol

InChI

InChI=1S/C4H9O.Sn.3H/c1-3-4(2)5;;;;/h4-5H,2-3H2,1H3;;;;

InChI Key

ZWLBXVNTGOKRDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C[SnH3])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Stannylbutan-2-ol with structurally or functionally related compounds from the evidence, focusing on molecular features, hazards, and applications.

Secondary Alcohols ()

Compounds like 2,3-dimethylbutan-2-ol (tertiary alcohol) and 3,4-dimethylhexan-2-ol (secondary alcohol) share the butanol backbone but lack organometallic substituents. Key differences include:

  • Reactivity : Secondary alcohols undergo oxidation to ketones, while 1-Stannylbutan-2-ol’s tin group may facilitate nucleophilic substitution or transmetallation reactions.
  • Toxicity: Organotin compounds are generally more toxic than carbon-based alcohols, requiring stringent handling protocols compared to the hazards listed for simple alcohols in .
Property 1-Stannylbutan-2-ol (Inferred) 2,3-Dimethylbutan-2-ol ()
Functional Group -SnR₃, -OH -OH (tertiary)
Reactivity High (organometallic) Moderate (oxidation to ketone)
Toxicity High Low (no hazard data in )

Amino Alcohols (–5)

Amino alcohols like 5-(Diethylamino)pentan-1-ol () and 1-(Diethylamino)butan-2-ol () contain both amine and alcohol groups. These differ from 1-Stannylbutan-2-ol in key aspects:

  • Basicity: Amino alcohols exhibit basicity due to the amine group, whereas tin-containing alcohols lack this property.
  • Applications: Amino alcohols are used in pharmaceuticals and surfactants, while organotin compounds are niche in catalysis and materials science .
  • Hazards: Amino alcohols in –5 show moderate hazards (e.g., skin/eye irritation), but organotin compounds likely pose higher risks (neurotoxicity, environmental persistence) .
Property 1-Stannylbutan-2-ol (Inferred) 5-(Diethylamino)pentan-1-ol ()
Molecular Weight ~200–250 g/mol (estimated) 159.27 g/mol
Key Functional Groups -SnR₃, -OH -NH(C₂H₅)₂, -OH
Primary Hazards Neurotoxicity, environmental Skin/eye irritation

Cyclic and Branched Analogs ()

1-(1-Aminobutan-2-yl)cyclopentan-1-ol () features a cyclic structure with amino and hydroxyl groups. Unlike 1-Stannylbutan-2-ol:

  • Stability : Cyclic structures may enhance steric protection, whereas tin substituents could destabilize the molecule due to Sn-C bond sensitivity.
  • Applications : highlights pharmaceutical uses, contrasting with 1-Stannylbutan-2-ol’s likely role in materials science .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on tin-containing alcohols, limiting rigorous comparison. Key gaps include:

  • Physical/Chemical Properties: No melting/boiling points, solubility, or spectroscopic data for 1-Stannylbutan-2-ol.
  • Safety Profiles: While –5 detail amino alcohol hazards, organotin compounds require specialized handling absent in the sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stannylbutan-2-ol
Reactant of Route 2
1-Stannylbutan-2-ol

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